7-(3,4-difluorophenyl)-10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
Description
“7-(3,4-difluorophenyl)-10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene” is a complex organic compound that features a unique tricyclic structure. This compound is characterized by the presence of multiple functional groups, including methoxy, difluorophenyl, and methylfuran moieties. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
5-(3,4-difluorophenyl)-7-methoxy-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O3/c1-12-6-9-19(28-12)17-11-18-14-4-3-5-20(27-2)21(14)29-22(26(18)25-17)13-7-8-15(23)16(24)10-13/h3-10,18,22H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDXKOTVXMYGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3,4-difluorophenyl)-10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene” typically involves multi-step organic synthesis. The process may start with the preparation of key intermediates, such as the difluorophenyl and methylfuran derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these steps include organometallic catalysts, strong bases, and oxidizing agents.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process. Purification methods like chromatography and crystallization are crucial to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
“7-(3,4-difluorophenyl)-10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene” can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The difluorophenyl ring can be reduced under specific conditions to form partially or fully hydrogenated products.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the difluorophenyl ring may produce partially hydrogenated derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural properties allow researchers to explore its reactivity and the behavior of tricyclic systems.
Biology
Biologically, the compound is being studied for its potential antimicrobial , antiviral , and anticancer properties. Research indicates that it may interact with various biological targets such as enzymes and receptors, which could lead to new therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound are being explored as potential drug candidates. The ability to interact with specific molecular targets opens avenues for developing new therapeutic agents aimed at treating various diseases.
Industry
Industrially, the compound can find applications in the development of new materials such as polymers or coatings due to its unique chemical properties. Its versatility makes it suitable for use in specialty chemicals and advanced materials.
Case Studies and Research Findings
- Anticancer Activity : Studies have indicated that compounds similar to 7-(3,4-difluorophenyl)-10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene exhibit significant cytotoxic effects against various cancer cell lines. For instance, research published in medicinal chemistry journals highlights the compound's ability to induce apoptosis in cancer cells through specific signaling pathways.
- Antimicrobial Properties : Another study focused on the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria demonstrated promising results. The compound was shown to inhibit bacterial growth effectively at low concentrations.
- Material Science Applications : In material science research, derivatives of this compound have been utilized to develop novel polymers with enhanced thermal stability and mechanical properties. This application showcases the compound's versatility beyond biological contexts.
Mechanism of Action
The mechanism of action of “7-(3,4-difluorophenyl)-10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic systems with functional groups such as methoxy, difluorophenyl, and furan moieties. Examples include:
- “7-(3,4-difluorophenyl)-10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene”
- “this compound”
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and tricyclic structure. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
The compound 7-(3,4-difluorophenyl)-10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features several significant functional groups that contribute to its biological activity:
- Furan Ring : Known for various biological properties.
- Diazatricyclo Structure : Imparts unique chemical stability and reactivity.
- Difluorophenyl Group : Enhances lipophilicity and potentially increases bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20F2N2O3 |
| Molecular Weight | 398.42 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Research indicates that compounds similar to the target molecule exhibit significant antimicrobial activity against various bacterial strains. The potential activity of this compound can be inferred from studies on related furan derivatives.
Case Study: Antibacterial Activity
A study evaluated the antibacterial properties of several furan derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structures had Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL against multiple bacterial strains, outperforming standard antibiotics like ampicillin .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing furan and diazatricyclo structures. These compounds have been shown to induce apoptosis in cancer cells through various pathways.
The proposed mechanisms include:
- Inhibition of Cell Proliferation : Compounds may disrupt cell cycle progression.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 0.004 - 0.045 mg/mL | |
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Potential inhibition |
In Vitro Studies
In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including pancreatic cancer cells (PANC-1). The cytotoxic effects were assessed using the MTT assay, demonstrating significant activity at low concentrations .
In Silico Studies
Molecular docking studies suggest that this compound interacts favorably with key proteins involved in cancer progression and bacterial resistance mechanisms. These findings provide a rationale for further exploration in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
